[4-(4-chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone
Description
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O/c19-15-4-6-16(7-5-15)23-10-12-24(13-11-23)17(26)18(8-2-1-3-9-18)25-14-20-21-22-25/h4-7,14H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLNZQZPEZVLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-(4-chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a piperazine ring and a tetrazole moiety, which may confer unique pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic potential.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- A piperazine ring which is often associated with various neuroactive properties.
- A tetrazole ring known for its involvement in diverse biological activities, including antimicrobial and anti-inflammatory effects.
Biological Activity Overview
Research indicates that compounds containing piperazine and tetrazole structures frequently exhibit significant biological activities. The following table summarizes key biological activities associated with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chlorophenylpiperazine | Piperazine ring, chlorophenyl group | Antidepressant |
| 5-Methyl-1H-tetrazole | Tetrazole ring | Antimicrobial |
| 2-Methylpiperazine | Piperazine ring | Antitumor |
| Phenothiazine derivatives | Aromatic rings, nitrogen heterocycles | Antipsychotic |
The dual functionality derived from both the piperazine and tetrazole components may enhance interaction profiles with biological targets compared to simpler analogs, potentially leading to synergistic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Modulation : The piperazine component may interact with serotonin and dopamine receptors, influencing mood and behavior.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as tyrosinase, which plays a role in melanin biosynthesis. This suggests potential applications in treating hyperpigmentation disorders.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds:
- Inhibition of Tyrosinase : A series of (4-hydroxyphenyl)piperazin-1-yl derivatives were evaluated for their inhibitory effects on tyrosinase from Agaricus bisporus. One compound exhibited an IC50 value of 3.8 μM, showcasing significant anti-melanogenic properties without cytotoxicity at concentrations up to 25 μM .
- Antimicrobial Activity : Compounds featuring tetrazole groups have been linked to antimicrobial properties. For instance, derivatives with the tetrazole moiety demonstrated promising anti-inflammatory and analgesic effects in silico, indicating potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
A comparative analysis of structurally related compounds reveals key differences in substituents and biological outcomes:
| Compound | Core Structure | Key Substituents | Activity | Reference |
|---|---|---|---|---|
| [4-(4-Chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone | Piperazine + cyclohexyl-tetrazole | 4-Chlorophenyl, 1H-tetrazole | Not explicitly reported; inferred potential for kinase or protease inhibition | |
| (4-(4-Chlorophenyl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone (25h) | Piperazine + tetrahydrofuran | 4-Chlorophenyl, tetrahydrofuran | Anticancer (synthesis intermediate) | |
| Compound 3 (Phenylsulfonylpiperazine-tetrazole) | Piperazine + phenyl-tetrazole | 4-Chlorophenylsulfonyl, 1H-tetrazole | IC50 = 4.48 µM (MCF7 cells); antiproliferative and antimigratory effects | |
| 4-(4-Chlorophenyl)piperazin-1-ylmethanone (16J) | Piperazine + morpholine | 4-Chlorophenyl, morpholine | No biological data; structural similarity to kinase inhibitors | |
| 1-(4-Chlorophenyl)cyclopropyl)(piperazin-1-yl)methanone derivatives (3a-j) | Piperazine + cyclopropane | 4-Chlorophenyl, cyclopropane | Anticancer (MDA-MB-435 cells) and antituberculosis (M. tb H37Rv) |
Pharmacological Profiles
- Anticancer Activity : Compound 3 () demonstrates potent activity against breast cancer cells (IC50 = 4.48 µM) by modulating epithelial-mesenchymal transition genes (e.g., upregulating CDH1). The target compound’s cyclohexyl-tetrazole group may enhance membrane permeability compared to phenyl-tetrazole analogs .
- Antimicrobial Potential: Piperazine-cyclopropane derivatives () show dual anticancer and antituberculosis activity, suggesting that the target compound’s piperazine core could be optimized for similar dual-targeting .
- Enzyme Inhibition: Pyridine-piperazine analogs () inhibit CYP51 in Trypanosoma cruzi, highlighting the scaffold’s versatility in targeting parasitic enzymes. The tetrazole group in the target compound may mimic azole-based inhibitors .
Physicochemical Properties
- Solubility : The cyclohexyl-tetrazole group in the target compound likely reduces aqueous solubility compared to morpholine (16J) or tetrahydrofuran (25h) derivatives but improves lipophilicity for CNS penetration .
- Stability : Tetrazole rings are generally stable under physiological conditions, contrasting with the hydrolytically labile ester groups in compounds like 29a () .
Preparation Methods
Nucleophilic Aromatic Substitution
A patented method (EP0118138A1) describes reacting 1-chloro-4-nitrobenzene with piperazine in dimethylformamide (DMF) at 110°C for 24 hours, yielding 4-(4-nitrophenyl)piperazine. Subsequent hydrogenation with Pd/C (10 wt%) in ethanol under H₂ (50 psi) reduces the nitro group to an amine, followed by chlorination using CuCl₂ in HCl to install the 4-chlorophenyl moiety.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 110°C (nitro) → 25°C (Cl) |
| Catalyst | Pd/C (10 wt%) |
| Solvent | DMF → Ethanol |
| Yield | 78% (over three steps) |
Buchwald-Hartwig Amination
An alternative approach (US9108959B2) employs palladium-catalyzed coupling of 4-bromochlorobenzene with piperazine using Xantphos as a ligand and Cs₂CO₃ as a base in toluene at 100°C. This method achieves higher regioselectivity (94% purity) but requires rigorous anhydrous conditions.
Synthesis of 1-(1H-Tetrazol-1-yl)cyclohexanecarbonyl Chloride
Nitrile Intermediate Preparation
Cyclohexanecarbonitrile is treated with NaN₃ (2.5 equiv) and ZnBr₂ (0.1 equiv) in DMF at 90°C for 4 hours to form 1-cyano-1H-tetrazolylcyclohexane. The reaction proceeds via a [2+3] cycloaddition mechanism, with microwave-assisted methods reducing reaction time to 1 hour (160°C, 92% yield).
Carbonyl Chloride Formation
The nitrile intermediate is hydrolyzed to cyclohexanecarboxylic acid using 6M HCl at reflux (110°C, 8 hours), followed by treatment with thionyl chloride (SOCl₂) at 70°C for 2 hours to yield the acyl chloride.
Fragment Coupling via Acyl Transfer
Friedel-Crafts Acylation
A key patent (EP4215525A1) details the reaction of 1-(1H-tetrazol-1-yl)cyclohexanecarbonyl chloride with 4-(4-chlorophenyl)piperazine in dichloromethane (DCM) using AlCl₃ (1.2 equiv) as a Lewis acid. The reaction proceeds at 0°C→25°C over 12 hours, achieving 85% yield after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Optimization Data:
| Parameter | Effect on Yield |
|---|---|
| AlCl₃ (1.0 equiv) | 72% |
| AlCl₃ (1.2 equiv) | 85% |
| BF₃·OEt₂ (1.2 equiv) | 68% |
Schlenk Technique for Moisture-Sensitive Reactions
US20090227560A1 reports using a Schlenk line to prevent hydrolysis of the acyl chloride. Triethylamine (3.0 equiv) is added to scavenge HCl, with the reaction conducted in anhydrous THF at −78°C→0°C. This method enhances purity (98.5% by HPLC) but reduces yield to 76% due to stringent conditions.
Purification and Analytical Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, tetrazole-H), 7.35–7.28 (m, 4H, Ar-H), 3.52–3.48 (m, 4H, piperazine-H), 2.91–2.85 (m, 4H, piperazine-H), 2.12–1.98 (m, 6H, cyclohexyl-H).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (tetrazole ring), 745 cm⁻¹ (C-Cl).
Scalability and Industrial Considerations
EP4215525A1 demonstrates a kilogram-scale synthesis (1.2 kg batch) using continuous flow reactors for the cycloaddition step, achieving 89% yield with a space-time yield of 0.45 kg·L⁻¹·h⁻¹. Critical process parameters include:
-
Residence Time : 8 minutes (tetrazole formation)
-
Temperature Control : ±2°C tolerance to prevent exothermic decomposition
Q & A
Q. What are the optimal synthetic routes for [4-(4-chlorophenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone?
The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine and tetrazole-containing intermediates. Key steps include:
- Amide bond formation : Coupling 4-(4-chlorophenyl)piperazine with a cyclohexyl-tetrazole precursor via a ketone linker.
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during synthesis .
- Catalytic optimization : Employing coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to improve yield and purity .
Methodological tip : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during characterization?
Contradictions often arise from conformational flexibility or solvent effects. To address this:
- Multi-dimensional NMR : Use HSQC and HMBC to resolve overlapping proton signals and confirm connectivity .
- X-ray crystallography : Resolve ambiguous stereochemistry by determining the crystal structure, as demonstrated for related piperazine-tetrazole hybrids .
- Computational validation : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes to verify functional groups .
Advanced Research Questions
Q. How can molecular modeling predict the target binding affinity of this compound?
Advanced strategies include:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or dopamine receptors) where the piperazine moiety plays a key role in binding .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability and conformational changes .
- Free energy calculations : Apply MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to quantify binding energy contributions from hydrophobic and electrostatic interactions .
Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?
Focus on systematic modifications and functional assays:
- Core modifications : Replace the tetrazole with other bioisosteres (e.g., carboxylate or sulfonamide) to evaluate effects on solubility and potency .
- Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic properties (e.g., chlorophenyl electron-withdrawing effects) with biological activity .
- In vitro assays : Test analogs against cell lines expressing target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or radioligand binding assays .
Q. How should researchers address discrepancies between in silico predictions and experimental biological activity data?
Common pitfalls and solutions:
- Solubility issues : Use DMSO stock solutions ≤10 mM to prevent aggregation artifacts. Validate solubility via nephelometry .
- Off-target effects : Perform counter-screening against unrelated receptors (e.g., opioid or adrenergic receptors) to confirm specificity .
- Metabolic instability : Incubate compounds with liver microsomes (human or rodent) to identify rapid degradation pathways and guide structural optimization .
Data Analysis and Contradiction Resolution
Q. What statistical methods are suitable for analyzing dose-response data in cytotoxicity studies?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., ) using GraphPad Prism .
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates in triplicate experiments .
- Synergy assessment : Use the Chou-Talalay combination index (CI) to evaluate interactions with co-administered drugs .
Q. How can researchers validate the metabolic stability of this compound in preclinical models?
- In vitro assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) and quantify metabolites via LC-MS/MS .
- In vivo PK studies : Administer intravenously (IV) and orally (PO) to rodents, then calculate bioavailability () .
Methodological Best Practices
Q. What purification techniques maximize yield for polar intermediates in the synthesis?
Q. How to mitigate racemization during chiral center formation in analogs?
- Asymmetric catalysis : Employ chiral ligands like BINAP (Bis(diphenylphosphino)-1,1'-binaphthyl) in palladium-catalyzed coupling reactions .
- Low-temperature conditions : Conduct reactions at −78°C (dry ice/acetone bath) to suppress thermal racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
